![molecular formula C16H17N3O B2798099 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 896077-01-3](/img/structure/B2798099.png)
5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol” is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been reported . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular structure of “5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol” is characterized by a pyrazolo[3,4-d]pyrimidine ring system . It contains a total of 42 bonds, including 23 non-H bonds, 16 multiple bonds, 2 rotatable bonds, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Framework Structures :
- 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol and related compounds exhibit a unique ability to form hydrogen-bonded chains and frameworks. Such structures are significant in crystallography and material science for their potential applications in molecular engineering and design (Portilla et al., 2006).
Synthetic Methods and Reactivity :
- Research has demonstrated novel synthetic methods for preparing derivatives of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol. These methods are crucial for exploring the compound's reactivity and potential applications in pharmaceuticals and materials science (Zheng & Atta, 2011).
Potential in Drug Design :
- While avoiding specifics on drug use and side effects, it's notable that derivatives of this compound have shown potential in drug design due to their structural properties. This has implications for developing new therapeutic agents (Auzzi et al., 1983).
Pharmacological Properties :
- Research into the pharmacological properties of these compounds, without focusing on drug use or side effects, reveals significant potential in areas such as anti-inflammatory and antipyretic properties (Vettori et al., 1981).
Chemical Characterization :
- Studies have focused on the preparation and characterization of 5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives, contributing to a better understanding of its chemical nature and potential applications (Maquestiau et al., 2010).
Density Functional Theory (DFT) Calculations :
- DFT calculations have been used to investigate the equilibrium geometry of derivatives, providing insights into their electronic structure and potential applications in material science (Farag & Fahim, 2019).
Crystal Structure and Anticancer Activity :
- The crystal structure of certain derivatives has been elucidated, and these compounds have demonstrated moderate anticancer activity, which is of significant interest in medicinal chemistry (Lu Jiu-fu et al., 2015).
Cyclization Reactions :
- Oxidative radical cyclization has been explored with these compounds, highlighting novel synthetic pathways and potential applications in organic synthesis (Gao et al., 2022).
Eigenschaften
IUPAC Name |
5-tert-butyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-16(2,3)13-9-14(20)19-15(18-13)12(10-17-19)11-7-5-4-6-8-11/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYDOHAWMPGGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

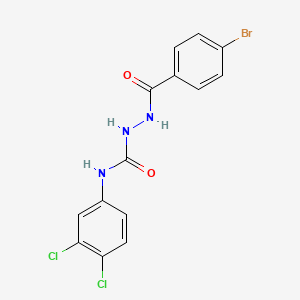
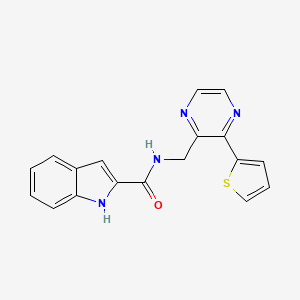
![N-({[2,3'-bifuran]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2798018.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)
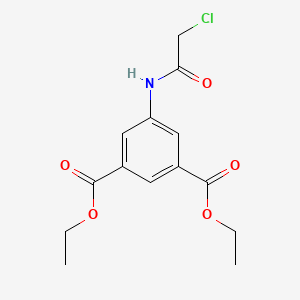

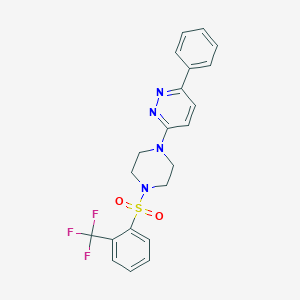
![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)
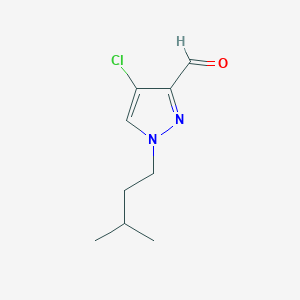

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylethenesulfonamide](/img/structure/B2798030.png)
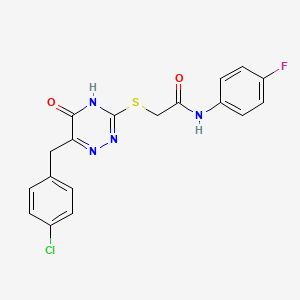
![4-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]morpholine](/img/structure/B2798033.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2798039.png)